tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate
Description
tert-Butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate: is a complex organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
tert-butyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxyindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4Si/c1-18(2,3)23-17(22)20-15-10-9-14(11-13(15)12-16(20)21)24-25(7,8)19(4,5)6/h9-12,21H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBWVPUVMUAFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available 4-bromo-1H-indole. The process includes Vilsmeier formylation, reduction, and protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using flow microreactor systems for efficiency, and ensuring the availability of high-purity starting materials .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Reactions with nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like LDA.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology and Medicine: In biological research, it serves as a precursor for compounds with potential anticancer, anti-inflammatory, and antipsychotic activities .
Industry: In industrial applications, it is utilized in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism by which tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate exerts its effects involves its ability to act as a protecting group for hydroxyl functionalities. This allows for selective reactions at other sites within a molecule, facilitating complex synthetic transformations . The molecular targets and pathways involved are primarily related to its role in organic synthesis and protection of sensitive groups.
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate
- tert-Butyldimethylsilyl ethers
Uniqueness: What sets tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxy-1H-indole-1-carboxylate apart is its dual functionality, combining both tert-butyl and tert-butyldimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it a versatile intermediate in various synthetic applications .
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